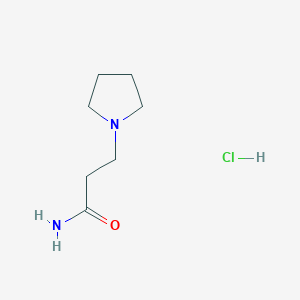
3-(Pyrrolidin-1-yl)propanamide hydrochloride
説明
3-(Pyrrolidin-1-yl)propanamide hydrochloride is a chemical compound with the CAS Number: 4996-39-8 . It has a molecular weight of 178.66 . The IUPAC name for this compound is 3-(pyrrolidin-1-yl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-1-yl)propanamide hydrochloride is 1S/C7H14N2O.ClH/c8-7(10)3-6-9-4-1-2-5-9;/h1-6H2,(H2,8,10);1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen .科学的研究の応用
Anticonvulsant Activity
3-(Pyrrolidin-1-yl)propanamide hydrochloride and its derivatives have shown significant potential in anticonvulsant applications. For instance, a study synthesized new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, demonstrating broad-spectrum activity in preclinical seizure models. These compounds, including one with superb protective indexes and a better safety profile than clinically relevant antiepileptic drugs, showed promise in treating various forms of epilepsy (Kamiński et al., 2015).
Neuroprotective Properties
Research into N-acylaminophenothiazines, which are closely related to 3-(Pyrrolidin-1-yl)propanamide hydrochloride, indicates significant neuroprotective qualities. These compounds inhibit butyrylcholinesterase and protect neurons against damage from free radicals, suggesting potential applications in the treatment of neurological disorders like Alzheimer's disease (González-Muñoz et al., 2011).
Anti-Inflammatory and Antinociceptive Effects
Several studies have explored the anti-inflammatory and antinociceptive effects of 3-(Pyrrolidin-1-yl)propanamide hydrochloride derivatives. These compounds have shown promise in topical and systemic inflammation inhibition, with some exhibiting higher activity than standard nonsteroidal anti-inflammatory drugs (NSAIDs) (Dassonville et al., 2008). Additionally, certain derivatives have displayed antinociceptive activity in various pain models, suggesting potential use in pain management (Obniska et al., 2020).
Pharmaceutical Synthesis
The compound has applications in pharmaceutical synthesis, particularly in the production of anticonvulsants like levetiracetam. Studies have described the enantioselective preparation of levetiracetam precursors using enzymes, highlighting the significance of 3-(Pyrrolidin-1-yl)propanamide hydrochloride in drug development (Grill et al., 2021).
Medicinal Chemistry
This compound is integral in medicinal chemistry, particularly in the synthesis of conformationally rigid diamines, which are crucial in drug design and development (Smaliy et al., 2011).
Idiopathic Pulmonary Fibrosis Treatment
Research into 3-aryl(pyrrolidin-1-yl)butanoic acids, closely related to 3-(Pyrrolidin-1-yl)propanamide hydrochloride, has led to the discovery of potential therapeutic agents for idiopathic pulmonary fibrosis. These studies focus on the synthesis and evaluation of compounds with high affinity for specific integrins, offering new avenues in pulmonary disease treatment (Procopiou et al., 2018).
特性
IUPAC Name |
3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)3-6-9-4-1-2-5-9;/h1-6H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGTZCOGDUUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




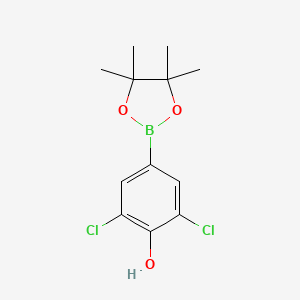
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)
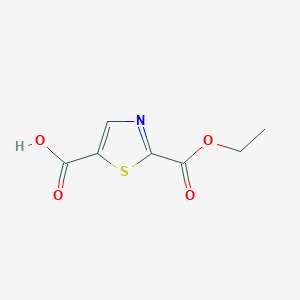
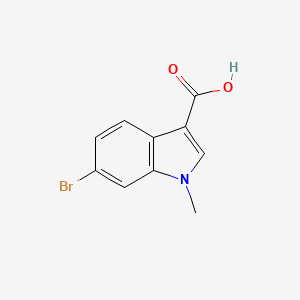
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)
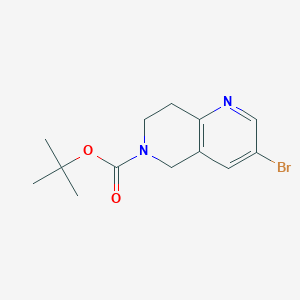
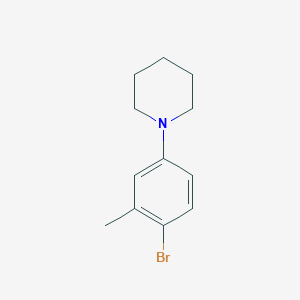
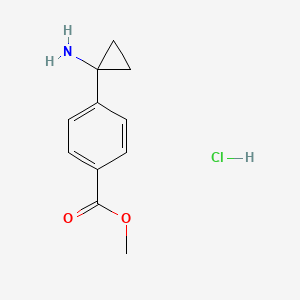
![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)


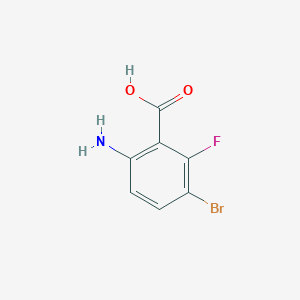
![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)